N-(4-cyanophenyl)-N-(2-methoxyethyl)-4-(trifluoromethyl)thiophene-3-carboxamide
Description
N-(4-cyanophenyl)-N-(2-methoxyethyl)-4-(trifluoromethyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a cyanophenyl group, a methoxyethyl group, and a trifluoromethyl group attached to a thiophene ring
Properties
IUPAC Name |
N-(4-cyanophenyl)-N-(2-methoxyethyl)-4-(trifluoromethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c1-23-7-6-21(12-4-2-11(8-20)3-5-12)15(22)13-9-24-10-14(13)16(17,18)19/h2-5,9-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHPEZXDOSESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1=CC=C(C=C1)C#N)C(=O)C2=CSC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-N-(2-methoxyethyl)-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through a series of reactions such as acylation, nitration, and reduction. The cyanophenyl and methoxyethyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-N-(2-methoxyethyl)-4-(trifluoromethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be explored for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly in the treatment of diseases such as cancer or inflammation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-N-(2-methoxyethyl)-4-(trifluoromethyl)thiophene-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-(4-cyanophenyl)-N-(2-methoxyethyl)-4-(trifluoromethyl)thiophene-3-carboxamide can be compared with other thiophene carboxamides, such as:
N-(4-cyanophenyl)-N-(2-methoxyethyl)-4-methylthiophene-3-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity and physicochemical properties.
N-(4-cyanophenyl)-N-(2-methoxyethyl)-4-chlorothiophene-3-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group, which can influence its reactivity and interactions with biological targets.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly impact the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to certain targets.
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